molecular formula C10H14O2 B8551138 2-(3-Hydroxypropyl)-6-methylphenol

2-(3-Hydroxypropyl)-6-methylphenol

Cat. No. B8551138
M. Wt: 166.22 g/mol
InChI Key: UGYHPWCHQDBLOY-UHFFFAOYSA-N
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Patent
US05266673

Procedure details

In dry tetrahydrofuran (abbreviated as THF) was dissolved 42.7 parts of the above-obtained 2-allyl-6 -methylphenoxytrimethylsilane in a nitrogen atmosphere. Thereto was added dropwise at 5° C. 86.2 parts of a 1 mol/l THF solution of a borane, and this mixture was allowed to react at 20° C. for 1 hour. To the resulting reaction mixture was added 15 parts of pure water, followed by 45 parts of 10% aqueous sodium hydroxide solution. Subsequently, 40 parts of 30% hydrogen peroxide was added dropwise to the reaction mixture at 40° C. and reaction was further conducted at 50° C. for 1 hour. Through extraction with diethyl ether, the desired compound, 2-(3 hydroxypropyl)-6-methylphenol, was obtained from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-allyl-6 -methylphenoxytrimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B.[OH2:2].[OH-].[Na+].OO.[CH2:7]([C:10]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:11]=1[O:12][Si](C)(C)C)[CH:8]=[CH2:9]>O1CCCC1>[OH:2][CH2:9][CH2:8][CH2:7][C:10]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:11]=1[OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
2-allyl-6 -methylphenoxytrimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(O[Si](C)(C)C)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereto was added dropwise at 5° C
CUSTOM
Type
CUSTOM
Details
to react at 20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
Through extraction with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCC1=C(C(=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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